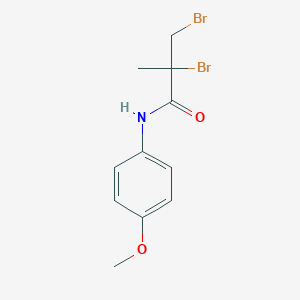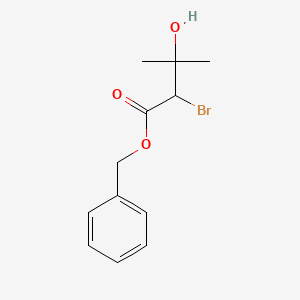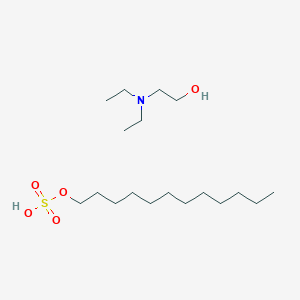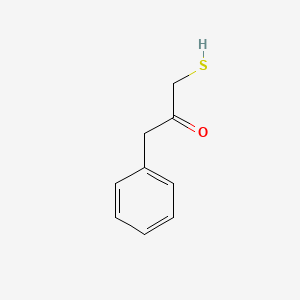![molecular formula C6H9N3O4 B14495052 [(2-Cyanoethyl)(nitro)amino]methyl acetate CAS No. 62984-41-2](/img/structure/B14495052.png)
[(2-Cyanoethyl)(nitro)amino]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Cyanoethyl)(nitro)amino]methyl acetate is a chemical compound with the molecular formula C6H9N3O4 It is characterized by the presence of cyano, nitro, and amino functional groups attached to a methyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)(nitro)amino]methyl acetate typically involves the reaction of 2-cyanoethylamine with nitromethane in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Toluene or dichloromethane
Catalyst: Tetrabutylammonium iodide (n-Bu4NI)
Base: Potassium carbonate (K2CO3)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Cyanoethyl)(nitro)amino]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the nitro group to an amino group using reducing agents such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Iron (Fe), zinc (Zn), hydrochloric acid (HCl)
Solvents: Toluene, dichloromethane, ethanol
Major Products
Oxidation Products: Corresponding oxides
Reduction Products: Amino derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
[(2-Cyanoethyl)(nitro)amino]methyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-Cyanoethyl)(nitro)amino]methyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and processes, making the compound useful in biochemical research.
Vergleich Mit ähnlichen Verbindungen
[(2-Cyanoethyl)(nitro)amino]methyl acetate can be compared with similar compounds such as:
Nitroethane: Similar in having a nitro group but lacks the cyano and amino functionalities.
Cyanoethylamine: Contains the cyano and amino groups but lacks the nitro group.
Methyl acetate: Simple ester without the additional functional groups.
Eigenschaften
CAS-Nummer |
62984-41-2 |
|---|---|
Molekularformel |
C6H9N3O4 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
[2-cyanoethyl(nitro)amino]methyl acetate |
InChI |
InChI=1S/C6H9N3O4/c1-6(10)13-5-8(9(11)12)4-2-3-7/h2,4-5H2,1H3 |
InChI-Schlüssel |
TVFUVAORVCCWSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCN(CCC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)




![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)



